An In-depth Technical Guide to 2'-Deoxyuridine-5'-monophosphate Disodium Salt for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2'-Deoxyuridine-5'-monophosphate Disodium Salt for Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxyuridine-5'-monophosphate (dUMP), particularly in its stable and soluble disodium salt form, is a cornerstone molecule in the fields of molecular biology, biochemistry, and pharmaceutical development.[1] As a critical intermediate in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), it represents a fundamental node in the metabolic pathway of DNA synthesis.[2][3][4] This guide provides an in-depth technical overview of dUMP disodium salt, from its core physicochemical properties to its intricate biological roles and its pivotal applications in cutting-edge research and therapeutic strategies. The enhanced solubility of the disodium salt form makes it particularly amenable for use in various laboratory settings.[1][5]
I. Physicochemical Properties and Structure
A thorough understanding of the physicochemical properties of 2'-Deoxyuridine-5'-monophosphate disodium salt is paramount for its effective use in experimental design.
A. Chemical Structure
2'-Deoxyuridine-5'-monophosphate is a deoxynucleotide composed of a deoxyribose sugar, a uracil nucleobase, and a phosphate group at the 5' position of the sugar.[3][5] The disodium salt form indicates that the two acidic protons of the phosphate group are replaced by sodium ions.
B. Molecular Formula and Weight
The molecular formula for the disodium salt is C₉H₁₁N₂Na₂O₈P, with a corresponding molecular weight of approximately 352.15 g/mol .[1][6][7]
C. Solubility and Stability
The disodium salt form of dUMP exhibits excellent solubility in water and aqueous buffers, a critical attribute for its application in biochemical assays and cell culture experiments.[1][7][8][9] For optimal stability, it is recommended to store the compound as a white to off-white powder at -20°C.[1][6][8][9]
Table 1: Key Physicochemical Properties of 2'-Deoxyuridine-5'-monophosphate Disodium Salt
| Property | Value | References |
| CAS Number | 42155-08-8 | [1][6][7][8] |
| Molecular Formula | C₉H₁₁N₂Na₂O₈P | [1][8] |
| Molecular Weight | 352.15 g/mol | [1][6][7] |
| Appearance | White to off-white powder | [1][6] |
| Solubility | Soluble in water | [7][8][9] |
| Storage Temperature | -20°C | [6][8][9] |
II. The Central Role in DNA Biosynthesis: The dUMP to dTMP Conversion
The biological significance of dUMP is intrinsically linked to its role as the direct precursor for the synthesis of dTMP, an essential building block of DNA.[2][4] This conversion is catalyzed by the enzyme thymidylate synthase (TS) and is a critical step for DNA replication and repair.[2][10][11][12]
A. The Thymidylate Synthase Cycle
Thymidylate synthase facilitates the reductive methylation of dUMP to dTMP.[10][11] This reaction is unique in folate metabolism as it involves the oxidation of the cofactor N⁵,N¹⁰-methylenetetrahydrofolate to dihydrofolate.[10] The inhibition of this enzymatic step is a key strategy in controlling the growth of both bacterial and eukaryotic cells.[13]
B. The Catalytic Mechanism of Thymidylate Synthase
The mechanism of thymidylate synthase is a well-studied process involving a series of intricate steps:
-
Nucleophilic Attack: A conserved cysteine residue in the active site of thymidylate synthase attacks the C6 position of the uracil ring of dUMP.[14][15]
-
Ternary Complex Formation: This covalent intermediate then forms a ternary complex with N⁵,N¹⁰-methylenetetrahydrofolate.
-
Methyl Group Transfer: The methylene group from the folate cofactor is transferred to the C5 position of the uracil ring.
-
Redox Reaction and Product Release: A hydride transfer from the tetrahydrofolate ring reduces the newly added methyl group, and subsequent steps lead to the release of dTMP and dihydrofolate.[14]
This intricate mechanism makes thymidylate synthase a prime target for chemotherapeutic intervention.[10][16]
Caption: The Thymidylate Synthase Cycle.
III. Applications in Research and Drug Development
The pivotal role of the dUMP to dTMP conversion in cell proliferation makes it a focal point for research and therapeutic development, particularly in oncology and virology.[1]
A. A Tool for Studying Enzyme Kinetics and Inhibition
2'-Deoxyuridine-5'-monophosphate disodium salt serves as the natural substrate for thymidylate synthase and is therefore indispensable for in vitro enzyme activity assays.[5][7][8] These assays are fundamental for:
-
Characterizing Enzyme Kinetics: Determining key parameters such as Kₘ and Vₘₐₓ for thymidylate synthase from various organisms.
-
Screening for Inhibitors: Identifying and characterizing novel compounds that inhibit thymidylate synthase activity, which are potential anticancer or antimicrobial agents.[16]
-
Mechanistic Studies: Elucidating the detailed catalytic mechanism of thymidylate synthase and the mode of action of its inhibitors.
B. A Precursor in the Synthesis of Modified Nucleotides
dUMP is a versatile starting material for the chemical synthesis of various modified deoxynucleotides. These analogs are instrumental in a wide array of molecular biology applications, including DNA sequencing, PCR, and the development of therapeutic oligonucleotides.[17]
C. A Key Player in Cancer Chemotherapy
The thymidylate synthase pathway is a well-established target for cancer chemotherapy.[2] The widely used anticancer drug 5-fluorouracil (5-FU) exerts its cytotoxic effects primarily through its metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase.[18][19][20][21] FdUMP, in the presence of N⁵,N¹⁰-methylenetetrahydrofolate, forms a stable ternary complex with the enzyme, leading to the inhibition of dTMP synthesis and subsequent "thymineless death" in rapidly dividing cancer cells.[2][18]
D. Antiviral Drug Development
The principle of targeting nucleotide metabolism extends to the development of antiviral therapies. Some antiviral nucleoside analogs, after intracellular phosphorylation, can interfere with viral DNA synthesis by inhibiting viral polymerases or by being incorporated into the viral genome. While dUMP itself is not a direct antiviral, understanding its metabolism is crucial for designing nucleoside analogs that can be selectively activated in virus-infected cells.
IV. Experimental Protocols and Methodologies
A. Preparation of a Standard dUMP Solution
Causality: The disodium salt's high water solubility simplifies stock solution preparation. Using a precise buffer is critical as enzyme activity is pH-dependent.
-
Accurately weigh the desired amount of 2'-Deoxyuridine-5'-monophosphate disodium salt.
-
Dissolve the powder in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
B. In Vitro Thymidylate Synthase Activity Assay (Spectrophotometric)
Causality: This assay leverages the change in absorbance as dihydrofolate is produced, providing a continuous, real-time measure of enzyme activity.
-
Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), a reducing agent (e.g., dithiothreitol), N⁵,N¹⁰-methylenetetrahydrofolate, and the thymidylate synthase enzyme.
-
Initiate the reaction by adding a known concentration of the dUMP substrate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate.[19][20]
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Caption: Workflow for a spectrophotometric thymidylate synthase assay.
C. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality: LC-MS/MS provides high sensitivity and specificity, allowing for the precise quantification of dUMP and its metabolites in complex biological samples.[22]
-
Sample Preparation: Extract nucleotides from cells or tissues using a suitable method, such as methanol precipitation.[22]
-
Chromatographic Separation: Separate the analytes using a reverse-phase HPLC column with an appropriate mobile phase.[22]
-
Mass Spectrometric Detection: Ionize the eluted compounds using electrospray ionization (ESI) in negative mode and detect the specific parent and daughter ions for dUMP and other target molecules.[22]
-
Quantification: Use a standard curve generated with known concentrations of 2'-Deoxyuridine-5'-monophosphate disodium salt to quantify the amount of dUMP in the samples.
V. Safety and Handling
While 2'-Deoxyuridine-5'-monophosphate disodium salt is a naturally occurring metabolite, standard laboratory safety precautions should be observed when handling the pure compound.[5]
-
Personal Protective Equipment: Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[23]
-
Handling: Avoid inhalation of the powder and contact with skin and eyes.[6][23] Handle in a well-ventilated area.[6][23]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at -20°C.[6][8]
VI. Conclusion
2'-Deoxyuridine-5'-monophosphate disodium salt is more than just a chemical reagent; it is a fundamental tool for interrogating one of the most critical pathways in cellular biology. Its role as the substrate for thymidylate synthase places it at the heart of DNA synthesis and provides a powerful lever for the development of therapeutics aimed at controlling cell proliferation. A comprehensive understanding of its properties, biological functions, and experimental applications is therefore essential for researchers, scientists, and drug development professionals seeking to advance our knowledge of life's fundamental processes and to develop innovative treatments for human diseases.
References
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Kohen, A. (2014). Concerted versus Stepwise Mechanism in Thymidylate Synthase. ACS Catalysis, 4(6), 2034-2041. [Link]
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Agrawal, N., Mihai, C., & Kohen, A. (2011). An unusual mechanism of thymidylate biosynthesis in organisms containing the thyX Gene. Biochemistry, 50(25), 5738-5746. [Link]
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Thymidylate synthase. (n.d.). In M-CSA Mechanism and Catalytic Site Atlas. Retrieved from [Link]
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Cost,i M. P., & Ferrari, S. (2005). Thymidylate synthase structure, function and implication in drug discovery. Current Medicinal Chemistry, 12(19), 2229-2249. [Link]
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Anderson, D. D., Stover, P. J. (2019). Targeting Nuclear Thymidylate Biosynthesis. Frontiers in Oncology, 9, 136. [Link]
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What enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) in pyrimidine synthesis? (2025, May 25). Dr.Oracle. Retrieved from [Link]
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In folate synthesis, what converts dUMP to dTMP? (2023, October 10). brainly.com. Retrieved from [Link]
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Deoxyuridine monophosphate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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2'-Deoxyguanosine 5'-monophosphate disodium salt hydrate. (n.d.). Bio-Rad. Retrieved from [Link]
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Dutson, C., et al. (2021). Synthesis of polyanionic C5-modified 2'-deoxyuridine and 2'-deoxycytidine-5'-triphosphates and their properties as substrates for DNA polymerases. Molecules, 26(8), 2250. [Link]
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Taddei, M., et al. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science, 6(3), 444-457. [Link]
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Deoxyuridine monophosphate. (n.d.). In Wikipedia. Retrieved from [Link]
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Taddei, M., et al. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science, 6(3), 444-457. [Link]
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Lannergård, J., et al. (2024). Repurposing zidovudine and 5-fluoro-2′-deoxyuridine as antibiotic drugs made possible by synergy with both trimethoprim and the mitochondrial toxicity–reducing agent uridine. Journal of Antimicrobial Chemotherapy, 79(12), 3047-3054. [Link]
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Guitton, J., et al. (2009). Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS. Journal of Chromatography B, 877(28), 3349-3357. [Link]
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